molecular formula C7H7NO2S B3016867 6-Aminobenzo[d][1,3]dioxole-5-thiol CAS No. 139331-79-6

6-Aminobenzo[d][1,3]dioxole-5-thiol

Cat. No.: B3016867
CAS No.: 139331-79-6
M. Wt: 169.2
InChI Key: FOKRECJRSSWYCI-UHFFFAOYSA-N
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Description

6-Aminobenzo[d][1,3]dioxole-5-thiol is a heterocyclic aromatic compound with the molecular formula C₇H₇NO₂S. This compound is characterized by the presence of an amino group and a thiol group attached to a benzodioxole ring.

Scientific Research Applications

6-Aminobenzo[d][1,3]dioxole-5-thiol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[d][1,3]dioxole-5-thiol typically involves the reaction of 6-nitrobenzo[d][1,3]dioxole with thiourea, followed by reduction. The reaction is carried out in the presence of a base such as potassium hydroxide in a solvent like 2-methoxyethanol. The mixture is heated to around 125°C for a couple of hours, followed by neutralization with acetic acid to precipitate the product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Aminobenzo[d][1,3]dioxole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Common reducing agents include iron powder or catalytic hydrogenation.

    Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 6-Aminobenzo[d][1,3]dioxole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways, leading to biological effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Aminobenzo[d][1,3]dioxole-5-thiol is unique due to the presence of both an amino and a thiol group on the benzodioxole ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-amino-1,3-benzodioxole-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKRECJRSSWYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-79-6
Record name 6-amino-2H-1,3-benzodioxole-5-thiol
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